(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate
Description
Contextualization within Arylhydrazine Chemistry and Derivatives
Arylhydrazines are a class of organic compounds characterized by the presence of a hydrazine (B178648) (–NHNH₂) group directly attached to an aryl (aromatic) ring tcichemicals.com. (2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride dihydrate is a key example within this family, distinguished by the two methyl substituents positioned at the 2 and 4 positions of the phenyl ring. These substituents influence the electronic and steric properties of the compound, thereby affecting its reactivity uni-goettingen.de.
The synthesis of arylhydrazines, including this specific compound, often involves the diazotization of anilines followed by reduction tcichemicals.com. More specifically, (2,4-Dimethylphenyl)hydrazine can be synthesized by reacting 2,4-dimethylaniline (B123086) with hydrazine hydrate (B1144303) under acidic conditions newdrugapprovals.org. The resulting hydrazine derivative is then treated with hydrochloric acid to form the hydrochloride salt, and the dihydrate form is obtained through crystallization from aqueous solutions newdrugapprovals.org. Other synthetic routes involve the reaction of N,N'-dimethylhydrazine with 2,4-dimethylaniline uni.lunewdrugapprovals.org.
Historical Perspective on its Role as a Chemical Reagent
The utility of arylhydrazines as chemical reagents has been recognized for over a century, with early examples of their application dating back to the late 19th century in reactions such as the Fischer indole (B1671886) synthesis. While precise historical milestones for (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate itself are less documented, its role is rooted in the broader history of hydrazine chemistry. The compound's ability to readily react with carbonyl compounds to form hydrazones, a reaction extensively studied and utilized in organic synthesis, positions it within a long-standing tradition of chemical reagents newdrugapprovals.orguni-goettingen.de. This fundamental reactivity has made it a standard component in synthetic strategies, contributing to the development of diverse organic structures.
Broad Overview of its Synthetic and Mechanistic Significance
This compound exhibits significant synthetic versatility and contributes to a deeper understanding of reaction mechanisms.
Synthetic Significance: The compound's primary synthetic utility lies in its ability to undergo various transformations to yield a wide array of organic products:
Hydrazone Formation: It readily reacts with carbonyl compounds (aldehydes or ketones) to form hydrazones, which are crucial intermediates in numerous organic syntheses newdrugapprovals.orguni-goettingen.de. This reaction is particularly important for the synthesis of chemosensors, where hydrazone derivatives are designed for selective analyte binding uni.lu.
Heterocycle Synthesis: It participates in condensation reactions, leading to the formation of various nitrogen-containing heterocyclic compounds, which are often scaffolds for pharmaceutical agents newdrugapprovals.org.
Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceutical compounds, including those investigated for anticancer properties newdrugapprovals.org. For instance, it has been used in the synthesis of neuroprotective agents newdrugapprovals.org.
Dye Manufacturing: Its capacity to undergo oxidation reactions to form azo compounds makes it valuable in the production of dyes for various industries, including textiles newdrugapprovals.org.
Mechanistic Significance: From a mechanistic perspective, this compound offers insights into fundamental chemical processes:
Nucleophilic Reactivity: The hydrazine moiety acts as a potent nucleophile, enabling its participation in nucleophilic addition and substitution reactions uni-goettingen.de. This inherent reactivity is central to its role in forming new carbon-nitrogen bonds.
Redox Chemistry: The hydrazine group can undergo both oxidation and reduction reactions, leading to the formation of diverse reactive intermediates that can interact with other molecules newdrugapprovals.orguni-goettingen.de.
Interaction Studies: Research involving this compound and its derivatives has shed light on their mechanisms of action, including interactions with enzymes and metal ions. Such studies can elucidate how these compounds influence metabolic pathways and cellular functions newdrugapprovals.org.
Key Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₄ClN₃·2H₂O | newdrugapprovals.org |
| Molecular Weight | 208.69 g/mol | |
| Appearance | White to off-white crystalline solid | newdrugapprovals.org |
| Solubility | Soluble in water | newdrugapprovals.org |
| CAS Number | 123333-93-7 | vulcanchem.com |
| PubChem CID (Dihydrate) | 72942915 | vulcanchem.com |
| PubChem CID (Anhydrous HCl) | 16213059 | cenmed.comfishersci.iefishersci.com |
| PubChem CID (Free Base) | 702862 | uni.lunih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH.2H2O/c1-6-3-4-8(10-9)7(2)5-6;;;/h3-5,10H,9H2,1-2H3;1H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZKEBPMNNQAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)C.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4 Dimethylphenyl Hydrazine Hydrochloride Dihydrate
Established Industrial and Laboratory Preparations
The preparation of (2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride dihydrate commonly employs two main methodologies: the diazotization and reduction of 2,4-dimethylaniline (B123086), and pathways involving hydrazine (B178648) hydrate (B1144303).
A prominent method for synthesizing 2,4-dimethylphenylhydrazine hydrochloride (the anhydrous form which can then form the dihydrate) utilizes 2,4-dimethylaniline as the starting material. This route proceeds through a diazotization reaction followed by a reduction step. google.compatsnap.com
Process Overview:
Diazotization: 2,4-Dimethylaniline undergoes diazotization using sodium nitrite (B80452) in an acidic environment, typically hydrochloric acid, at low temperatures. google.compatsnap.com The reaction is sensitive to temperature, optimally conducted between 0°C and 5°C. Sodium nitrite is usually added gradually over a period, such as within 10 minutes, with diazotization completing in 10 to 15 minutes. google.compatsnap.com
Reduction: The diazonium salt intermediate is then reduced using a reducing agent, commonly sodium sulfite (B76179), under alkaline conditions. google.compatsnap.com This reduction is typically carried out at an elevated temperature, around 100°C, and a pH value near 6. google.compatsnap.com
Acidulation and Purification: Following reduction, the product is acidified, often with hydrochloric acid, at a specific temperature (e.g., 80°C) to form the hydrochloride salt. google.compatsnap.com The product is subsequently purified, which can involve filtration and drying. chemicalbook.com This method has been reported to achieve high yields and purity. google.compatsnap.com
Typical Reaction Conditions and Outcomes for Diazotization and Reduction Route:
| Parameter | Condition/Value | Reference |
| Raw Material Ratio | 2,4-Dimethylaniline : Sodium Nitrite : Sodium Sulfite = 1 : 1.05 : 2.5 (molar ratio), Zinc powder = 0.05 times 2,4-dimethylaniline equivalent (as needed for reduction) google.compatsnap.com | google.compatsnap.com |
| Diazotization Temp. | 0°C to 5°C | google.compatsnap.com |
| Sodium Nitrite Add. | Within 10 minutes | google.compatsnap.com |
| Diazotization Time | 10 to 15 minutes | google.compatsnap.com |
| Reduction Temp. | ~100°C | google.compatsnap.com |
| Reduction pH | ~6 | google.compatsnap.com |
| Acidulation Temp. | 80°C | google.compatsnap.com C |
| Product Yield | >90% | google.compatsnap.com |
| Product Purity | >99% | google.compatsnap.com |
While the diazotization-reduction route is direct, (2,4-dimethylphenyl)hydrazine (the free base) can also be synthesized by reacting 2,4-dimethylphenyl derivatives with hydrazine hydrate under acidic conditions. smolecule.com The resulting 2,4-dimethylphenyl hydrazine is then treated with hydrochloric acid to form the hydrochloride salt, with the dihydrate form obtained through crystallization from aqueous solutions. smolecule.com This pathway highlights the role of hydrazine hydrate as a fundamental building block in the synthesis of arylhydrazines. In related reactions for synthesizing hydrazones (compounds formed from hydrazines and carbonyl compounds), 2,4-dimethylphenylhydrazine hydrochloride is a direct reactant, typically undergoing condensation with aromatic aldehydes or ketones. researchgate.net These condensation reactions are commonly performed in a solvent like ethanol (B145695) under reflux conditions, often with a small amount of acetic acid as a catalyst. researchgate.net
Optimization Studies in Synthetic Yield and Purity
Optimization efforts in the synthesis of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate primarily focus on adjusting reaction parameters to enhance the desired product's yield and purity.
Precise control over reaction conditions is paramount for maximizing efficiency and product quality.
Temperature: Temperature plays a critical role in each stage. For the diazotization step, maintaining a low temperature (0-5°C) is essential to ensure the stability of the diazonium salt and prevent side reactions. google.compatsnap.com The subsequent reduction step, however, requires a higher temperature (around 100°C) to facilitate the reaction, while the final acidulation to form the hydrochloride salt is performed at approximately 80°C. google.compatsnap.com In other synthetic routes involving hydrazine hydrate, reflux temperatures, often around 78°C or 90°C, are employed for condensation reactions. researchgate.net
pH: The pH of the reaction mixture significantly impacts both the yield and purity of the product. In the diazotization and reduction route, the reduction step is specifically conducted at a pH of approximately 6. google.compatsnap.com Deviations from optimal pH, such as highly acidic conditions, can lead to lower yields and purities, while a neutral pH might offer good yield but potentially lower purity. fishersci.ca
Stoichiometry: The precise stoichiometric ratio of reactants is crucial for efficient conversion and minimal byproduct formation. For instance, in the diazotization and reduction route, a specific ratio of 2,4-dimethylaniline to sodium nitrite to sodium sulfite (1:1.05:2.5) has been identified, with a small amount of zinc powder (0.05 times the 2,4-dimethylaniline equivalent) also specified. google.compatsnap.com For reactions utilizing hydrazine hydrate, equimolar concentrations of the hydrazine and the carbonyl compound are frequently used, such as a 1:1 molar ratio. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly applied in chemical synthesis to reduce environmental impact and enhance sustainability. For arylhydrazines, efforts in green chemistry focus on minimizing waste, reducing hazardous reagents, and utilizing more environmentally benign solvents or solvent-free conditions.
While specific, detailed green chemistry approaches solely for this compound are less documented in the provided search results, general advancements in the synthesis of arylhydrazines offer insights into sustainable practices. For instance, metal-free synthetic methods for ketones from arylhydrazines and alkenes, utilizing visible-light induced aerobic oxidation, represent a green and cost-effective approach by employing readily available reagents and water as a solvent. rsc.orgnih.gov Similarly, ruthenium-catalyzed dehydrogenative coupling reactions to synthesize pyrazoles and 2-pyrazolines from arylhydrazines highlight a green method producing only water and hydrogen gas as byproducts. organic-chemistry.org The use of aqueous media in copper-catalyzed cross-coupling reactions for aryl hydrazine synthesis also contributes to more sustainable practices by reducing reliance on organic solvents. researchgate.netresearchgate.net Furthermore, some methods for arylhydrazine synthesis focus on using sustainable industrial reductants like thiourea (B124793) dioxide in aqueous media, offering good yields under mild conditions. rsc.org These examples demonstrate a broader trend towards developing environmentally benign and cost-efficient methodologies in arylhydrazine chemistry, which could potentially be adapted or inspire greener routes for this compound.
Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylphenyl Hydrazine Hydrochloride Dihydrate
Hydrazone Formation and Condensation Reactions
Hydrazones are a significant class of organic compounds characterized by the R1R2C=NNH2 structure. They are typically synthesized through a condensation reaction between a hydrazine (B178648) and a carbonyl compound, such as an aldehyde or ketone. These reactions are often catalyzed by a small amount of acid.
Reaction with Carbonyl Compounds (Aldehydes and Ketones)
(2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride readily reacts with aldehydes and ketones in a condensation reaction to form the corresponding (2,4-dimethylphenyl)hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. The initial addition is followed by the elimination of a water molecule to yield the hydrazone. The reaction is typically carried out in an alcoholic solvent, and the addition of a few drops of acetic acid can serve as a catalyst.
A study detailed the synthesis of a series of three hydrazones through the condensation of 2,4-dimethylphenyl hydrazine hydrochloride with different aromatic carbonyl compounds. For instance, the reaction with 2,4,5-trimethoxybenzaldehyde and acetophenone produced the corresponding hydrazones. The general scheme for this synthesis involves refluxing a mixture of the hydrazine and the carbonyl compound in ethanol (B145695) with a catalytic amount of acetic acid.
Table 1: Examples of Hydrazone Formation with (2,4-Dimethylphenyl)hydrazine
| Carbonyl Compound | Resulting Hydrazone |
| 2,4,5-Trimethoxybenzaldehyde | 2,4,5-trimethoxybenzaldehyde-2,4-dimethylphenyl hydrazone |
| Acetophenone | Acetophenone-2,4-dimethylphenyl hydrazone |
| Various Aldehydes and Ketones | Corresponding (2,4-dimethylphenyl)hydrazones |
This table is interactive. Click on the headers to sort the data.
Influence of Substituent Effects on Reactivity and Selectivity
The reactivity of the carbonyl compound in hydrazone formation is influenced by the electronic and steric nature of its substituents. Electron-withdrawing groups attached to the carbonyl carbon generally increase its electrophilicity, leading to an accelerated rate of reaction. For example, 4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde.
Conversely, bulky substituents near the carbonyl group can hinder the approach of the hydrazine, potentially slowing down the reaction. However, steric effects can be complex, as they might also accelerate the breakdown of the tetrahedral intermediate formed during the reaction. In the context of (2,4-dimethylphenyl)hydrazine, the presence of the two methyl groups on the phenyl ring can also influence the reactivity and the stereochemistry of the resulting hydrazone. A study highlighted the synthesis of three distinct hydrazones by reacting 2,4-dimethylphenyl hydrazine HCl with various aromatic carbonyl compounds, indicating the broad applicability of this reaction.
Kinetic and Thermodynamic Aspects of Hydrazone Formation
The formation of hydrazones is a reversible reaction, and its rate is pH-dependent. The reaction mechanism, extensively studied by Jencks, involves a rate-determining dehydration of a tetrahedral intermediate under acidic conditions. Kinetic studies have shown that carbonyl compounds possessing neighboring acid/base groups can form hydrazones at accelerated rates.
Thermodynamically, the formation of the C=N double bond in the hydrazone is favored, driving the reaction forward, especially with the removal of water. The stability of the resulting hydrazone is influenced by the conjugation of the C=N bond with the aromatic rings of both the original carbonyl compound and the (2,4-dimethylphenyl)hydrazine moiety.
Fischer Indole (B1671886) Synthesis and Related Cyclizations
The Fischer indole synthesis is a classic and widely used method for synthesizing indoles, which are important heterocyclic scaffolds in many pharmaceuticals and natural products. The reaction involves the acid-catalyzed cyclization of an arylhydrazone.
Mechanism and Scope of Indole Formation
The Fischer indole synthesis commences with the formation of a phenylhydrazone from a phenylhydrazine and a suitable aldehyde or ketone. In the case of (2,4-dimethylphenyl)hydrazine, the initially formed (2,4-dimethylphenyl)hydrazone undergoes a series of transformations under acidic conditions. The mechanism, first proposed by Robinson, involves the following key steps:
Tautomerization: The hydrazone isomerizes to its enamine tautomer.
-Sigmatropic Rearrangement: The protonated enamine undergoes an irreversible-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.
Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring.
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. The reaction can be catalyzed by various Brønsted acids like HCl and H2SO4, or Lewis acids such as zinc chloride and boron trifluoride.
The use of (2,4-dimethylphenyl)hydrazine in the Fischer indole synthesis allows for the preparation of indoles with methyl groups at the 5- and 7-positions of the indole ring. The scope of the reaction is broad, accommodating a wide range of aldehydes and ketones, which allows for the synthesis of diversely substituted indoles. However, the reaction can fail with certain substrates like acetaldehyde.
Ring-Closing Reactions to Diverse Nitrogen-Containing Heterocycles
Beyond the synthesis of indoles, (2,4-dimethylphenyl)hydrazine and its derived hydrazones are valuable precursors for other nitrogen-containing heterocycles.
Pyrazoles: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized by reacting hydrazines with 1,3-dicarbonyl compounds. The reaction of (2,4-dimethylphenyl)hydrazine with a 1,3-diketone would proceed through a condensation and subsequent cyclization to yield a 1-(2,4-dimethylphenyl)-substituted pyrazole (B372694). Various synthetic methods for pyrazoles often involve the cyclocondensation of hydrazines with suitable precursors.
Pyridazinones: Pyridazinone derivatives can also be synthesized using arylhydrazines. For instance, pyridazinones have been prepared from the condensation of 2-(arylhydrazono)-3-oxobutyrates with other reagents. While a direct synthesis from (2,4-dimethylphenyl)hydrazine is not explicitly detailed in the provided context, the general reactivity patterns suggest its potential use in constructing such heterocyclic systems. The synthesis of pyridazines often involves the reaction of a hydrazine with a 1,4-dicarbonyl compound or a related synthon.
Tandem Reactions and Multi-component Methodologies
(2,4-Dimethylphenyl)hydrazine and its parent compound, phenylhydrazine, are valuable reagents in tandem and multi-component reactions, which allow for the synthesis of complex molecules in a single pot through a sequence of reactions. These methodologies are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple precursors.
A notable example is the pseudo-five-component condensation reaction involving phenylhydrazine, acetoacetate derivatives, and various arylaldehydes. This reaction proceeds via a tandem cyclocondensation-Knoevenagel–Michael sequence to produce 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. rsc.org The reaction is efficiently catalyzed by N-bromo sulfonamides, which generate Br+ ions in neutral media to facilitate the transformations. rsc.org This approach highlights the utility of phenylhydrazines in constructing complex heterocyclic scaffolds under mild conditions with high yields.
The Fischer indole synthesis, a classic reaction involving phenylhydrazines, has also been adapted into multi-component formats. These strategies combine the initial formation of a phenylhydrazone from (2,4-dimethylphenyl)hydrazine and a carbonyl compound with subsequent cyclization and aromatization steps in one pot, often incorporating other reactants to further functionalize the resulting indole core.
The table below summarizes a representative multi-component reaction involving a phenylhydrazine derivative.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Advantages |
| Pseudo-five-component condensation | Phenylhydrazine, Ethyl acetoacetate, Arylaldehyde | N-bromo sulfonamide, Neutral media | 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | High yields, Short reaction times, Clean workup, Use of non-toxic materials rsc.org |
Oxidation Pathways and Azo Compound Formation
The oxidation of (2,4-dimethylphenyl)hydrazine and related arylhydrazines is a fundamental transformation that leads to the formation of highly valuable azo compounds. Azo compounds, characterized by the R−N=N−R′ functional group, are widely used as dyes, pigments, and initiators in radical reactions. Various synthetic methods have been developed to achieve this oxidative dehydrogenation, ranging from metal-catalyzed to metal-free approaches.
One prominent strategy involves the in situ oxidation of diaryl hydrazines formed via Buchwald-Hartwig amination. In this one-step approach, an arylhydrazine reacts with an aromatic (pseudo)halogen in the presence of a palladium catalyst and oxygen. The initially formed 1,2-diarylhydrazine undergoes subsequent oxidation, catalyzed by the palladium system, to yield the non-symmetric azoarene. nih.gov This method is valued for its mild conditions and broad applicability. nih.gov
Copper-catalyzed aerobic oxidation presents another efficient route. Catalytic amounts of copper(II) salts, often in conjunction with a ligand, can facilitate the oxidation of hydrazines using air or molecular oxygen as the terminal oxidant. arkat-usa.org This approach is environmentally friendly and has been successfully applied to generate azo intermediates that can be trapped in situ in reactions like hetero-Diels-Alder cycloadditions. arkat-usa.org
Metal-free oxidation methods have also gained significant attention. Reagents such as trichloroisocyanuric acid (TCCA) have been shown to be highly effective, environmentally friendly oxidants for converting a wide range of hydrazines to their corresponding azo compounds in excellent yields under mild conditions. organic-chemistry.org Another metal-free system utilizes a combination of NaNO₂, HNO₃, and O₂ (NOₓ system) for the aerobic oxidation of arylhydrazides. rsc.org
The general mechanism for these oxidations involves the removal of two hydrogen atoms from the hydrazine moiety to form the stable N=N double bond.
The following table details various methods for the oxidation of hydrazines to azo compounds.
| Oxidation Method | Oxidant/Catalyst | Conditions | Substrate Scope | Reference |
| Buchwald-Hartwig Amination / In situ Oxidation | Pd(OAc)₂, Base, O₂ | Mild conditions | Arylhydrazines, (Pseudo)halogen aromatics | nih.gov |
| Copper-Catalyzed Aerobic Oxidation | CuCl₂, Ligand, O₂ (air) | Room Temperature | Hydrazides, Hydrazines | arkat-usa.org |
| TCCA-Mediated Oxidation | Trichloroisocyanuric acid (TCCA) | THF, Room Temperature | Symmetrical and unsymmetrical hydrazines | organic-chemistry.org |
| NOₓ System Aerobic Oxidation | NaNO₂, HNO₃, O₂ | N/A | Arylhydrazides | rsc.org |
Nucleophilic and Electrophilic Reactivity Profiles
The chemical behavior of (2,4-dimethylphenyl)hydrazine is dominated by its nucleophilic character, stemming from the lone pairs of electrons on the two nitrogen atoms. Phenylhydrazines are considered potent nucleophiles and readily participate in a wide array of organic transformations. researchgate.net
Nucleophilic Reactivity: The terminal nitrogen atom (NH₂) of the hydrazine moiety is typically the primary site of nucleophilic attack. This reactivity is central to its most well-known application: the formation of hydrazones through condensation with aldehydes and ketones. researchgate.netdntb.gov.ua This reaction serves as the first step in the Fischer indole synthesis.
(2,4-Dimethylphenyl)hydrazine also acts as a strong nucleophile in substitution reactions. It can displace leaving groups in nucleophilic aromatic substitution (SₙAr) reactions, particularly with highly electron-deficient aromatic rings like 1-chloro-2,4-dinitrobenzene. ccsenet.orgsemanticscholar.org Studies on the kinetics of such reactions show that the formation of a zwitterionic Meisenheimer-type intermediate is often the rate-determining step. ccsenet.orgsemanticscholar.org The nucleophilicity of hydrazines has been systematically studied and compared to that of amines, revealing that while methyl groups on one nitrogen atom increase its reactivity, they decrease the reactivity of the adjacent nitrogen. researchgate.net
Electrophilic Reactivity: While overwhelmingly nucleophilic, the aromatic ring of (2,4-dimethylphenyl)hydrazine can undergo electrophilic substitution. The hydrazine group (-NHNH₂) is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom attached to the ring, which can donate electron density into the phenyl ring through resonance. However, under the strongly acidic conditions often required for electrophilic aromatic substitution, the hydrazine moiety is protonated to form the -NHNH₃⁺ group, which is strongly deactivating. This makes electrophilic substitution on the ring more challenging compared to aniline and requires careful selection of reaction conditions.
The reactivity profile is summarized below:
| Reactivity Type | Reactive Site | Typical Reactions | Mechanistic Details |
| Nucleophilic | Terminal Nitrogen (-NH₂) | Hydrazone formation (with C=O) | Condensation reaction researchgate.netdntb.gov.ua |
| Nucleophilic | Terminal Nitrogen (-NH₂) | Nucleophilic Aromatic Substitution (SₙAr) | Addition-elimination via Meisenheimer intermediate ccsenet.orgsemanticscholar.org |
| Electrophilic | Aromatic Ring (ortho/para to -NHNH₂) | Halogenation, Nitration (under specific conditions) | Electrophilic aromatic substitution; challenging due to protonation in acidic media |
Metal Ion Complexation and Coordination Chemistry
Hydrazines and their derivatives, such as hydrazones, are versatile ligands in coordination chemistry due to the presence of nitrogen donor atoms. They can form stable complexes with a wide range of transition metal ions. researchgate.net (2,4-Dimethylphenyl)hydrazine itself can coordinate to metal centers, but it is more common for its condensation products (hydrazones) to be used as ligands.
Hydrazones derived from (2,4-dimethylphenyl)hydrazine are typically bidentate or polydentate ligands, coordinating to a metal ion through the imine nitrogen and, often, an oxygen or another nitrogen atom from the aldehyde or ketone precursor. researchgate.net This chelation results in the formation of stable, often colorful, metal complexes.
The coordination chemistry of hydrazone ligands has been extensively studied with various metal ions, including Cu(II), Ni(II), Co(II), Zn(II), Fe(II)/Fe(III), and Mn(II). researchgate.netnih.govasianpubs.org The geometry of the resulting complexes can be octahedral, square planar, or tetrahedral, depending on the metal ion, the specific ligand structure, and the coordination number. researchgate.net The formation of these complexes can significantly alter the electronic and steric properties of the organic ligand.
Studies on similar hydrazine-containing drugs like hydralazine show that they readily form complexes with biologically relevant metal ions such as Zn(II), Cu(II), and Fe(II)/Fe(III), but not with Ca(II) or Mg(II). nih.gov The interaction with iron can sometimes lead to redox reactions, forming tetrazene complexes. nih.gov The study of these metal complexes is an active area of research, driven by their potential applications in catalysis, materials science, and as therapeutic agents. researchgate.net
| Metal Ion | Typical Ligand | Coordination Sites | Resulting Complex Geometry | Reference |
| Cu(II), Ni(II), Co(II), Zn(II) | Hydrazone derivatives | Imine Nitrogen, Carbonyl/Phenolic Oxygen | Octahedral, Square Planar, Tetrahedral | researchgate.netresearchgate.netasianpubs.org |
| Fe(II)/Fe(III) | Hydrazine derivatives (e.g., Hydralazine) | Nitrogen atoms | Can form tetrazene complexes via redox reaction | nih.gov |
| Pd(II), Pt(II) | Hydrazone derivatives | Nitrogen, Sulfur atoms | Square Planar | researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethylphenyl Hydrazine Hydrochloride Dihydrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the solution-state structure of organic compounds, including (2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride dihydrate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of atoms within the molecule.
In the ¹H NMR spectrum of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate, characteristic signals would be observed for the protons associated with the aromatic ring, the two methyl groups, and the hydrazine (B178648) moiety. The two methyl groups at positions 2 and 4 on the phenyl ring would typically appear as sharp singlets in the aliphatic region, often around 2.0-2.5 ppm, depending on the solvent and electronic environment. Aromatic protons would exhibit signals in the 6.5-8.0 ppm range, showing coupling patterns (doublets, triplets, or multiplets) consistent with a 1,2,4-trisubstituted benzene (B151609) ring (e.g., specific ortho, meta, and para couplings) mdpi.comidsi.md. The hydrazine protons (N-H and NH₂) would appear as broader signals, often deshielded due to the hydrochloride salt formation and hydrogen bonding, typically in the range of 4.0-8.0 ppm, and their exact chemical shift and multiplicity would depend on factors like solvent, concentration, and temperature due to exchangeable protons mdpi.comrsc.org. For instance, studies on 3,4-dimethylphenylhydrazine hydrochloride derivatives have shown NH and NH₂ protons producing signals at 5.38/5.37 ppm and 5.27/5.25 ppm, respectively mdpi.com.
The ¹³C NMR spectrum provides information on the carbon backbone. Signals corresponding to the two methyl carbons would be observed in the aliphatic region, typically between 15-25 ppm. The aromatic carbons (C₆ of the phenyl ring) would appear in the 110-150 ppm range. Specifically, the carbons bearing the methyl groups and the hydrazine group, as well as the unsubstituted aromatic carbons, would each give distinct signals, reflecting their unique electronic environments researchgate.netidsi.mdrsc.org. The carbon atoms directly attached to the nitrogen of the hydrazine group would be deshielded compared to other aromatic carbons due to nitrogen's electronegativity.
An illustrative example of anticipated NMR data is provided below, extrapolated from related arylhydrazine derivatives, which could serve as a guide for the target compound:
Table 1: Predicted NMR Chemical Shifts for this compound
| Proton/Carbon Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) | Notes |
| Methyl CH₃ | 2.1 - 2.5 (s) | 15 - 25 | Two distinct methyl groups on the phenyl ring |
| Aromatic Ar-H | 6.5 - 8.0 (m) | 110 - 150 | Three aromatic protons, exhibiting characteristic coupling patterns |
| Hydrazine N-H | 4.0 - 8.0 (br s) | - | Exchangeable protons, broad signal, deshielded by hydrochloride |
| Hydrazine carbons | - | 120-150 (C attached to N) | Reflects the carbons in the phenyl ring directly bonded to the hydrazine group |
Note: The exact chemical shifts may vary based on solvent (e.g., DMSO-d6, D₂O), concentration, and temperature.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information on the vibrational modes of molecules, enabling the identification of functional groups present in this compound.
For the hydrochloride dihydrate, key characteristic absorption bands would be observed:
N-H stretching vibrations: The hydrazine moiety (-NH-NH₂ or -NH₂⁺-NH₂/NH₂⁺-NH₃) would show multiple stretching bands. Primary amine N-H stretches typically appear as two bands (asymmetric and symmetric stretches) in the region of 3300-3400 cm⁻¹. However, in the hydrochloride salt form, these bands are significantly broadened and shifted to lower wavenumbers (around 2500-3200 cm⁻¹) due to the presence of ammonium (B1175870) (N-H⁺) functionalities and extensive hydrogen bonding with chloride ions and water molecules mdpi.comnist.govresearchgate.net.
O-H stretching vibrations: The dihydrate form will exhibit broad O-H stretching bands from the water molecules, typically around 3000-3600 cm⁻¹, often overlapping with N-H stretches nist.gov.
C-H stretching vibrations: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) are observed between 2850-2970 cm⁻¹.
Aromatic C=C stretching vibrations: Characteristic bands for the phenyl ring vibrations are expected in the 1450-1600 cm⁻¹ region.
N-N stretching: The hydrazine N-N stretch is typically weak in IR but can sometimes be observed.
C-N stretching: Bands related to C-N stretching would appear in the 1200-1350 cm⁻¹ range.
Chloride counterion: The presence of the chloride ion as a counterion does not directly manifest as a vibrational absorption in the mid-IR range but influences the N-H vibrations through salt formation.
Raman spectroscopy complements IR by providing signals for vibrations that involve a change in polarizability, often strong for symmetrical vibrations or those involving non-polar bonds. Aromatic ring breathing modes are typically strong in Raman spectra, providing further confirmation of the phenyl ring structure nih.gov. The methyl C-H stretches might also be prominent in Raman.
Mass Spectrometry (MS and EIMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS), particularly Electron Ionization Mass Spectrometry (EIMS), is crucial for determining the molecular weight and providing insights into the fragmentation patterns of this compound. The molecular weight of the anhydrous salt (C₈H₁₃ClN₂) is 172.66 g/mol , and the free base (C₈H₁₂N₂) is 136.2 g/mol uni.lunih.govscbt.com. For the dihydrate (C₈H₁₇ClN₂O₂), the molecular weight is 208.69 g/mol capot.com.
In EIMS, the compound typically undergoes deprotonation and loss of HCl and water, often yielding the molecular ion of the free base or its fragment ions. The presence of the hydrochloride and dihydrate would influence the observed m/z values, with the primary molecular ion typically corresponding to the unprotonated hydrazine or fragments after the loss of HCl and water molecules. For instance, mass spectrometry of hydrazones formed from 2,4-dimethylphenylhydrazine hydrochloride showed molecular masses consistent with the calculated values for the hydrazone derivatives, and fragment peaks were observed researchgate.netumt.edu.pk.
Expected fragmentation patterns for this compound could include:
Loss of water molecules (-18 amu for each H₂O).
Loss of HCl (-36.5 amu).
Fragmentations characteristic of arylhydrazines, such as cleavage of the N-N bond, leading to aryl and hydrazine fragments.
Loss of methyl groups from the phenyl ring.
Characteristic fragments derived from the 2,4-dimethylphenyl moiety.
The most intense peak (base peak) in the mass spectrum would indicate the most stable fragment ion. For example, for a compound synthesized from 2,4-dimethylphenylhydrazine hydrochloride, a molecular ion peak at m/z 417 (MH⁺) was observed for a pyrazole (B372694) derivative, confirming its molecular weight researchgate.net. Other fragments derived from the parent molecule or its free base would provide structural confirmation.
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering
X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction (SC-XRD), is a powerful technique for determining the precise three-dimensional solid-state structure of crystalline compounds. For this compound, XRD would provide crucial information on:
Unit cell parameters and space group: Defining the crystal lattice.
Atomic coordinates: Precise positions of all atoms, allowing calculation of bond lengths, bond angles, and torsion angles.
Hydrogen bonding network: Essential for understanding how the hydrazine, hydrochloride, and water molecules interact within the crystal lattice mdpi.comcsic.es. Given it's a dihydrate, the water molecules are integral to the crystal structure, participating in hydrogen bonding, which XRD can clearly map. The hydrochloride nature implies an N-H...Cl⁻ hydrogen bonding network, which has been observed in related compounds mdpi.com.
Conformation and packing: Insights into the molecular conformation and how molecules pack together in the crystal, which is relevant for crystal engineering and understanding physical properties.
While direct SC-XRD data for this compound may not be readily available in public databases, studies on related arylhydrazine hydrochloride complexes or hydrazone derivatives demonstrate the utility of this technique mdpi.comidsi.mdcsic.es. For example, SC-XRD was used to characterize a ruthenium(II) complex with 3,4-dimethylphenylhydrazine, confirming the N-H...Cl hydrogen bridges in the crystal structure mdpi.com.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for analyzing it in mixtures. Given its nature as a polar salt, reversed-phase HPLC (RP-HPLC) is typically employed.
The principles of HPLC for this compound involve:
Stationary phase: Commonly, a C18 (octadecylsilane) column is used as the stationary phase due to its non-polar nature, which is well-suited for reversed-phase separations pensoft.netrasayanjournal.co.in.
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium dihydrogen phosphate solution) and an organic solvent (e.g., acetonitrile, methanol) is used as the mobile phase. The pH of the aqueous buffer is crucial for controlling the ionization state of the hydrazine and hydrochloride moieties, thereby influencing retention time and separation efficiency pensoft.netrasayanjournal.co.inpaint.org.
Detection: UV-Vis detectors are commonly employed, monitoring the absorbance of the aromatic chromophore, typically in the range of 250-280 nm pensoft.netrasayanjournal.co.inpaint.org. Diode array detection (DAD) can also be used to confirm peak identity by comparing UV spectra.
HPLC allows for:
Purity assessment: Identification and quantification of impurities (e.g., unreacted starting materials, by-products, degradation products).
Mixture analysis: Separation and quantification of this compound from other components in a synthetic reaction mixture or formulation.
Stability studies: Monitoring the degradation of the compound over time under various conditions (e.g., different pH values, temperature) pensoft.net. For instance, HPLC has been used to determine the stability of model hydrazones, identifying hydrolysis products in acidic and alkaline media pensoft.net.
Table 2: Typical HPLC Conditions for Hydrazine Derivatives
| Parameter | Typical Range/Value | Relevance |
| Column | C18 (e.g., Purospher STAR, RP-18, 5 μm) pensoft.net | Common stationary phase for reversed-phase separation |
| Mobile Phase | Acetonitrile:Buffer (e.g., phosphate pH 4.0) | Ratio adjusted for optimal separation, buffer pH crucial for ionization pensoft.netrasayanjournal.co.in |
| Flow Rate | 0.8 - 1.2 mL/min (e.g., 1.0 mL/min) pensoft.netrasayanjournal.co.in | Affects elution time and separation efficiency |
| Detector Wavelength | 250 - 280 nm (UV-Vis) pensoft.net | Detection of the aromatic chromophore and impurities |
| Column Temperature | 25 - 30 °C (e.g., 25°C) pensoft.net | Affects retention time and peak shape |
Other Advanced Spectrophotometric Techniques (e.g., UV-Vis for chromophoric derivatives)
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of compounds containing chromophores. For this compound, the phenyl ring acts as a chromophore, absorbing UV light.
Absorption Maxima: Aromatic compounds typically exhibit absorption bands in the UV region, particularly in the 200-300 nm range, often showing a strong π→π* transition scielo.org.mxacs.org. The presence of the hydrazine group and the hydrochloride salt can influence these absorption characteristics.
Quantitative Analysis: UV-Vis spectroscopy can be used for the quantitative determination of this compound by measuring its absorbance at a specific wavelength and applying Beer-Lambert Law, especially if its molar absorptivity is known rsc.orgscielo.org.mxmoca.net.ua.
Chromophoric Derivatives (Hydrazones): While the parent compound has a chromophore, its derivatives, particularly hydrazones formed by reaction with aldehydes or ketones, often possess extended conjugation, leading to stronger absorption bands and sometimes shifts into the visible region, making them suitable for colorimetric or spectrophotometric assays researchgate.netumt.edu.pkrsc.orgscielo.org.mxacs.orgmoca.net.ua. For example, aromatic hydrazones have well-defined isosbestic points in their UV spectra, indicating an equilibrium between neutral and protonated forms, and their absorption maxima are sensitive to pH scielo.org.mx. The formation of hydrazones is a common reaction for hydrazine compounds, allowing for their detection and quantification via UV-Vis, often showing changes in absorption peaks upon reaction rsc.org.
Table 3: Common UV-Vis Spectral Characteristics of Aromatic Hydrazines/Hydrazones
| Spectral Feature | Expected Range/Observation | Relevance |
| Absorption Maximum (λmax) | 200 - 300 nm (for phenyl group) acs.org | Quantitative analysis, indication of aromatic system |
| Molar Absorptivity (ε) | High values for π→π* transitions | Indicates strong absorption, useful for concentration determination |
| Isosbestic Point | Often present in pH-dependent studies | Indicates equilibrium between two absorbing species (e.g., protonated/unprotonated forms) scielo.org.mx |
| Shifts with derivatization | Longer λmax with extended conjugation (hydrazone formation) rsc.orgacs.org | Used for derivatization-based detection and characterization |
The comprehensive application of these spectroscopic and analytical techniques provides a robust framework for the in-depth characterization of this compound, ensuring its identity, purity, and structural integrity for diverse chemical and potential industrial applications.
Computational and Theoretical Investigations of 2,4 Dimethylphenyl Hydrazine Hydrochloride Dihydrate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the ground state) of many-body systems, particularly atoms, molecules, and condensed phases. For (2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride dihydrate, DFT calculations would typically be employed to determine its optimized molecular geometry, electronic properties, vibrational frequencies, and spectroscopic parameters, providing fundamental insights into its behavior and reactivity. However, specific detailed DFT calculation results for (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate were not found in the performed searches.
Geometrical Parameter Optimization and Conformational Analysis
Geometrical parameter optimization is a foundational step in computational chemistry, aiming to find the most stable (lowest energy) three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are close to zero, corresponding to a local minimum on the potential energy surface. This process yields optimized geometries, including the precise spatial arrangement of the 2,4-dimethylphenyl group, the hydrazine (B178648) moiety, the hydrochloride component, and the two water molecules of hydration. Conformational analysis would further explore different stable rotational isomers (conformers) by varying dihedral angles, particularly around the bonds connecting the phenyl ring to the hydrazine nitrogen, to identify the most energetically favorable and other accessible conformations. Despite the utility of these methods, specific optimized geometrical parameters or conformational analysis data for this compound were not identified.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, charge transfer characteristics, and spectroscopic properties. For this compound, the HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting capability. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) provides an indication of the molecule's kinetic stability and chemical reactivity, with a smaller gap often correlating with higher reactivity. Visualizing the spatial distribution of these orbitals would reveal regions prone to nucleophilic or electrophilic attack. Specific data on the HOMO and LUMO energies or their distributions for this compound were not found in the search results.
Electrostatic Potential (MEP) Mapping
Electrostatic Potential (MEP) mapping is a valuable tool to visualize the charge distribution and potential sites for intermolecular interactions within a molecule. An MEP map for this compound would display areas of positive (electron-deficient) and negative (electron-rich) electrostatic potential, typically depicted as different colors on the molecular surface. Red regions would indicate areas of high electron density (e.g., around the nitrogen atoms of the hydrazine, chloride ion, and oxygen atoms of water), signifying potential sites for electrophilic attack or hydrogen bond acceptors. Blue regions would denote electron-poor areas (e.g., around hydrogen atoms involved in hydrogen bonding or attached to electronegative atoms), representing potential sites for nucleophilic attack or hydrogen bond donors. This mapping helps predict how the molecule might interact with solvents, enzymes, or other molecules. However, specific MEP maps or related data for this compound were not identified.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is indispensable for elucidating complex reaction mechanisms by identifying intermediates and transition states along a reaction pathway. For this compound, this could involve understanding its formation, its role in specific reactions, or its decomposition pathways. Such studies computationally map the energy changes as reactants transform into products, often revealing insights into reaction rates, selectivity, and catalyst design. Specific mechanistic pathway elucidations involving this compound were not found in the conducted searches.
Transition State Analysis and Reaction Energetics
Transition state analysis is a core component of mechanistic elucidation in computational chemistry. It involves locating the saddle points on the potential energy surface that connect reactants and products. A transition state is characterized by having one imaginary frequency in its vibrational spectrum, corresponding to the reaction coordinate. For this compound, identifying transition states would allow for the calculation of activation energies, which directly relate to reaction rates. Reaction energetics, including enthalpies, entropies, and Gibbs free energies of reaction, would also be calculated for each step, providing a complete energetic profile of the proposed mechanism. Such data is critical for understanding why a reaction proceeds at a certain rate or prefers a specific pathway. No specific transition state analyses or reaction energetics data for reactions involving this compound were identified.
Tautomerism Studies and Energetic Stability
Tautomerism refers to the existence of two or more interconvertible structural isomers that differ in the position of a proton and a double bond. For hydrazine derivatives, tautomerism, particularly involving the acidic protons and nitrogen lone pairs, is a common phenomenon that can significantly influence reactivity and biological activity. Computational studies would investigate different possible tautomeric forms of this compound and calculate their relative energetic stabilities using DFT. This would involve optimizing the geometry of each potential tautomer and comparing their total electronic energies, often with zero-point energy corrections and solvation effects, to determine the most stable form under various conditions. Understanding the preferred tautomeric form is essential for predicting its chemical behavior. Specific tautomerism studies or energetic stability data for this compound were not found in the conducted searches.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over a period, providing a dynamic view of molecular systems. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the time-dependent behavior of molecules, their conformational changes, and their interactions with solvents or other molecular entities. This approach offers a comprehensive understanding of the structural flexibility and dynamic nature of chemical compounds iu.edumdpi.com.
For this compound, MD simulations would typically be employed to investigate several critical aspects:
Hydration Shell and Solvent Effects : As a dihydrate, the compound interacts significantly with water molecules. MD simulations could meticulously map the hydration shell around the molecule, detailing the number, distribution, and dynamics of water molecules interacting with the hydrophilic hydrazine and hydrochloride groups, as well as the hydrophobic dimethylphenyl moiety. This would provide insights into how water influences the compound's stability and aggregation behavior mdpi.com.
Intermolecular Interactions : If the compound were to interact with other molecules (e.g., in a reaction mechanism, or as a ligand binding to a receptor), MD simulations could provide a detailed atomistic view of these interactions. This includes identifying key hydrogen bonds, π-π stacking interactions, and hydrophobic contacts that dictate binding specificity or reactivity. Studies on other hydrazine derivatives have utilized MD to understand interactions with metal surfaces in corrosion inhibition or with biological macromolecules mdpi.comekb.egdntb.gov.ua.
Crystal Lattice Dynamics : In its solid dihydrate form, MD could model the dynamics of the crystal lattice, studying vibrational modes, thermal expansion, and the stability of the crystal structure, particularly the role of water molecules within the lattice.
While specific data for this compound is not available, a hypothetical MD study on a similar system might reveal insights into hydrogen bonding networks, as illustrated conceptually in Table 1 for a generic hydrated molecule.
Table 1: Conceptual Example of Hydrogen Bond Analysis from MD Simulations
| Hydrogen Bond Type | Average Distance (Å) | Occupancy (%) | Donor Atoms | Acceptor Atoms |
| N-H···O (Water) | 1.90 - 2.10 | 70-95 | Hydrazine N | Water O |
| O-H (Water)···N (Hydrazine) | 1.85 - 2.05 | 65-90 | Water O | Hydrazine N |
| O-H (Water)···Cl⁻ | 2.20 - 2.40 | 80-98 | Water O | Chloride Cl⁻ |
| N-H···Cl⁻ | 2.30 - 2.50 | 50-75 | Hydrazine N | Chloride Cl⁻ |
Note: This table is illustrative and represents typical data types obtained from MD simulations for hydrated organic salts, not actual findings for this compound.
QSAR Studies for Structure-Reactivity Relationships (Chemical Basis)
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that seek to establish a correlation between a chemical compound's structural features (descriptors) and its physicochemical, biological, or reactivity properties. By developing mathematical models, QSAR aims to predict the activity or behavior of new, untested compounds based on their molecular structure. This approach is widely applied in various fields, including medicinal chemistry and materials science, to rationalize and predict chemical behavior imist.maresearchgate.netjppres.comnih.gov.
For this compound, a QSAR study would typically involve a series of related hydrazine derivatives and analyze how variations in their chemical structure influence a specific property, such as:
Reactivity in Synthesis : (2,4-Dimethylphenyl)hydrazine hydrochloride is a common reagent, for instance, in the synthesis of hydrazones researchgate.netresearchgate.nettubitak.gov.tr. QSAR could be used to correlate subtle structural modifications in the arylhydrazine scaffold (e.g., different substituents on the phenyl ring, or variations in the hydrazine moiety) with their reactivity, yield, or selectivity in a particular synthetic transformation. The chemical basis of these relationships would stem from electronic (e.g., Hammett constants, frontier molecular orbital energies like HOMO/LUMO), steric (e.g., molecular volume, shape descriptors), and hydrophobic (e.g., logP) effects of the substituents utoronto.caicrc.ac.ir. For example, the electron-donating or -withdrawing nature of substituents on the phenyl ring can influence the nucleophilicity of the hydrazine nitrogen, thereby affecting its reaction rate.
Potential Biological Activity (if applicable) : Although not the primary focus for this article based on the compound's typical industrial use, if (2,4-Dimethylphenyl)hydrazine hydrochloride derivatives were explored for biological applications, QSAR would be used to identify key structural features responsible for observed activities. Studies on various hydrazine derivatives have explored their potential as enzyme inhibitors, anticancer, antiviral, or antimicrobial agents using QSAR and 3D-QSAR (CoMFA, CoMSIA) approaches imist.maresearchgate.netjppres.comnih.govmdpi.comekb.eg. For instance, the electronic and hydrophobic properties of substituents have been shown to be significant predictors of biological activity researchgate.net.
A hypothetical QSAR model illustrating the relationship between a descriptor and a reactivity parameter could be presented as shown in Table 2.
Table 2: Conceptual QSAR Parameters for a Series of Hydrazine Derivatives
| Compound Variant | X (Substituent) | Log P (Hydrophobicity) | HOMO Energy (eV) | Reaction Rate Constant (k, M⁻¹s⁻¹) |
| Reference (2,4-dimethyl) | -CH₃ | 2.5 | -5.8 | 0.05 |
| Variant 1 | -OCH₃ | 2.2 | -5.6 | 0.08 |
| Variant 2 | -Cl | 2.8 | -6.0 | 0.03 |
| Variant 3 | -NO₂ | 1.9 | -6.3 | 0.01 |
Note: This table is illustrative and provides conceptual data for a hypothetical QSAR study, not actual findings for this compound or its derivatives.
The "chemical basis" for such relationships lies in how changes in the molecular structure, quantified by descriptors, directly influence the electronic and steric environment of the reactive centers. For instance, electron-donating groups (like -OCH₃) might increase the electron density on the hydrazine nitrogen, making it more nucleophilic and potentially increasing its reaction rate, reflected in a higher HOMO energy. Conversely, electron-withdrawing groups (like -NO₂) would decrease electron density, lowering nucleophilicity and reaction rates, consistent with a lower HOMO energy icrc.ac.ir. Steric hindrance introduced by bulky substituents could also impede reactions by limiting access to the reactive site.
Applications in Organic Synthesis and Materials Science Based on Chemical Reactivity
Precursor in Heterocyclic Compound Synthesis
The chemical properties of (2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride make it an ideal precursor for synthesizing a wide array of heterocyclic systems. The presence of two adjacent nitrogen atoms provides a reactive site for cyclization reactions, leading to the formation of stable aromatic and non-aromatic rings.
Indole (B1671886) Derivatives for Organic Synthesis
A primary application of (2,4-Dimethylphenyl)hydrazine and its substituted analogs is in the synthesis of indole derivatives via the Fischer indole synthesis. longdom.orgresearchgate.net This acid-catalyzed reaction, discovered in 1883, involves the reaction of an arylhydrazine with an aldehyde or a ketone. longdom.orgresearchgate.net
The mechanism proceeds through several key steps:
Hydrazone Formation : The initial step is the condensation of the (2,4-Dimethylphenyl)hydrazine with a carbonyl compound to form a phenylhydrazone. researchgate.netisres.org
Tautomerization : The resulting hydrazone isomerizes to its enamine tautomer. researchgate.netscinito.ai
organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a cyclic organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, which is the core bond-forming step, creating a di-imine intermediate. researchgate.netscinito.ai
Cyclization and Aromatization : The intermediate then cyclizes, and with the elimination of an ammonia (B1221849) molecule, it forms the energetically favorable aromatic indole ring. scinito.aiekb.eg
The use of (2,4-Dimethylphenyl)hydrazine hydrochloride leads to the formation of indoles with methyl groups at the 5- and 7-positions of the indole core. The choice of acid catalyst is crucial, with Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. longdom.orgresearchgate.net This method is foundational in producing a vast range of substituted indoles, which are integral components of many biologically active natural products and pharmaceutical agents. longdom.orgfayoum.edu.eg
| Reactant | Key Intermediate | Product Type | Significance |
|---|---|---|---|
| (2,4-Dimethylphenyl)hydrazine hydrochloride + Aldehyde/Ketone | 2,4-Dimethylphenylhydrazone | 5,7-Dimethyl-substituted Indoles | Core structures in pharmaceuticals and natural products longdom.orgfayoum.edu.eg |
Phthalazinone and Triazole Derivative Synthesis
(2,4-Dimethylphenyl)hydrazine hydrochloride is instrumental in building more complex heterocyclic systems, including phthalazinones and triazoles. While direct condensation is a common route for phthalazinone synthesis from hydrazines, an alternative strategy involves using a 4-(2,4-dimethylphenyl)-substituted precursor. longdom.org In this approach, m-xylene is first aroylated with phthalic anhydride. The resulting keto-acid is then cyclized with hydrazine (B178648) monohydrate to yield a 4-(2,4-dimethylphenyl)-2H-phthalazinone core structure.
This dimethylphenyl-phthalazinone core is a valuable intermediate for synthesizing fused heterocyclic systems, particularly triazolophthalazines. For example, a 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone can be converted into a carbothiohydrazide derivative. This intermediate subsequently undergoes cyclization upon reaction with reagents like phenyl isothiocyanate to form a 1,2,4-triazole ring fused or attached to the phthalazinone skeleton. This multi-step process demonstrates the utility of the 2,4-dimethylphenyl moiety in constructing elaborate, multi-ring systems with potential pharmacological applications. General methods for 1,2,4-triazole synthesis often involve the reaction of hydrazine hydrochloride salts with various reagents under mild conditions, highlighting the broad applicability of this class of compounds. fayoum.edu.eg
Other Nitrogen-Containing Ring Systems
The reactivity of (2,4-Dimethylphenyl)hydrazine extends to the synthesis of other nitrogen-containing heterocycles. The condensation of hydrazines with dicarbonyl compounds or their equivalents is a classic strategy for forming five- and six-membered rings. For instance, pyrazoles can be synthesized by reacting hydrazines with 1,3-dicarbonyl compounds. Hydrazones derived from (2,4-Dimethylphenyl)hydrazine are also key intermediates in the synthesis of various heterocycles, recognized for their broad biological properties. The development of synthetic methodologies using hydrazine derivatives is a cornerstone of heterocyclic chemistry, enabling access to structures like pyrimidines, pyrazoles, and quinolines, which are prevalent in medicinal chemistry.
Role in Pharmaceutical Intermediate Synthesis (Chemical Transformations)
The compound is a key starting material for intermediates in the synthesis of high-value pharmaceutical agents. Its role is often to introduce the N-(2,4-dimethylphenyl) moiety, which can be critical for the target molecule's biological activity.
Synthesis of Neurotrophic Agents (e.g., J147 Precursors)
A significant and well-documented application of (2,4-Dimethylphenyl)hydrazine hydrochloride is its role as a direct precursor in the synthesis of the experimental neurotrophic drug J147. organic-chemistry.org J147 has been investigated for its potential in treating Alzheimer's disease and aging.
The synthesis involves a straightforward condensation reaction between (2,4-Dimethylphenyl)hydrazine hydrochloride and 3-methoxybenzaldehyde. This reaction, typically carried out in ethanol (B145695) at room temperature, forms the corresponding hydrazone intermediate. organic-chemistry.org This intermediate is then acylated, for instance with trifluoroacetic anhydride, to yield the final J147 compound. organic-chemistry.org The simplicity and efficiency of this chemical transformation make (2,4-Dimethylphenyl)hydrazine hydrochloride a critical starting material for the production of J147 and its analogs for research purposes.
Chemical Precursors for Antitubercular and Anticancer Compounds
The hydrazone functional group (R₁R₂C=NNH₂) is a recognized pharmacophore in medicinal chemistry, and derivatives of (2,4-Dimethylphenyl)hydrazine are explored for their potential as therapeutic agents. Hydrazones synthesized from this compound have been investigated for a range of biological activities, including antibacterial, anti-inflammatory, and anti-TB properties.
Specifically in the context of major diseases, research has focused on:
Antitubercular Agents : Hydrazide-hydrazone derivatives are a class of compounds studied for their activity against Mycobacterium tuberculosis. The mechanism often involves the inhibition of essential enzymes in the bacterium, such as the enoyl-acyl carrier protein reductase (InhA). The synthesis of novel hydrazones from precursors like (2,4-Dimethylphenyl)hydrazine is a strategy to develop new antitubercular drug candidates.
Anticancer Compounds : Phenylhydrazine and its derivatives are used to synthesize compounds tested for antiproliferative activity against various cancer cell lines. The general approach involves condensing the hydrazine with different aromatic aldehydes to create a library of hydrazone derivatives. These compounds are then evaluated for their cytotoxic effects on cancer cells, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The N-(2,4-dimethylphenyl) group can influence the compound's lipophilicity and steric properties, potentially enhancing its interaction with biological targets.
| Target Compound Class | Specific Example | Role of (2,4-Dimethylphenyl)hydrazine hydrochloride | Therapeutic Area |
|---|---|---|---|
| Neurotrophic Agents | J147 | Forms hydrazone intermediate with 3-methoxybenzaldehyde organic-chemistry.org | Neurodegenerative Diseases (Alzheimer's) |
| Antitubercular Agents | Hydrazone Derivatives | Acts as a precursor for hydrazones with potential anti-TB activity | Tuberculosis |
| Anticancer Agents | Hydrazone Derivatives | Starting material for compounds tested against cancer cell lines | Oncology |
Intermediates for Antibacterial, Antifungal, and Anti-inflammatory Agents (Chemical Basis)
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate serves as a critical starting material for the synthesis of heterocyclic compounds, particularly pyrazoles and indoles, which form the core scaffolds of many pharmaceutical agents. The chemical basis for this application lies in the cyclocondensation reactions that the hydrazine group readily undergoes.
Synthesis of Pyrazole (B372694) Derivatives: The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic and fundamental method for synthesizing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. mdpi.com In this reaction, (2,4-Dimethylphenyl)hydrazine acts as a bidentate nucleophile. One nitrogen atom initially attacks one of the carbonyl groups to form a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.
The general mechanism is as follows:
Condensation: The hydrazine reacts with a 1,3-diketone, α,β-unsaturated ketone, or a similar substrate. semanticscholar.org
Cyclization: An intramolecular nucleophilic attack leads to the formation of a five-membered dihydropyrazole (pyrazoline) ring. semanticscholar.org
Dehydration/Oxidation: The intermediate loses a molecule of water to form the final aromatic pyrazole.
Derivatives of pyrazole are well-documented for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and antifungal properties. Current time information in Edmonton, CA.mdpi.com The specific substituents on the pyrazole ring, originating from both the hydrazine precursor and the dicarbonyl compound, modulate the biological activity of the final molecule.
Synthesis of Indole Derivatives: The Fischer indole synthesis is a prominent reaction that utilizes arylhydrazines, such as (2,4-Dimethylphenyl)hydrazine, to produce indole scaffolds. nih.govbohrium.com This acid-catalyzed reaction involves treating the arylhydrazine with an aldehyde or ketone. The resulting arylhydrazone undergoes a sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.
The key steps are:
Hydrazone Formation: (2,4-Dimethylphenyl)hydrazine reacts with a ketone or aldehyde to form the corresponding (2,4-dimethylphenyl)hydrazone.
Tautomerization: The hydrazone tautomerizes to its ene-hydrazine form.
semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement: A concerted rearrangement (the key step) occurs, forming a new carbon-carbon bond.
Rearomatization and Cyclization: The molecule rearomatizes, followed by an intramolecular nucleophilic attack and subsequent elimination of an ammonia molecule to yield the substituted indole.
Indole derivatives are prevalent in alkaloids and synthetic drugs exhibiting a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. nih.govbohrium.com
Table 1: Synthesis of Bioactive Heterocycles from (2,4-Dimethylphenyl)hydrazine
| Target Heterocycle | Key Reaction Name | Co-reactant Type | Chemical Transformation | Resulting Biological Activity |
|---|---|---|---|---|
| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound | Cyclocondensation & Dehydration | Antibacterial, Antifungal, Anti-inflammatory Current time information in Edmonton, CA.mdpi.com |
| Indole | Fischer Indole Synthesis | Aldehyde or Ketone | Hydrazone formation & semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement | Anti-inflammatory, Antimicrobial nih.govbohrium.com |
Development of Chemosensors and Receptors
Derivatives of (2,4-Dimethylphenyl)hydrazine, particularly hydrazones, are extensively used in the design of chemosensors for detecting metal ions. nih.govdntb.gov.ua The hydrazone functional group (-C=N-NH-) provides an effective binding site for cations. nih.gov
The fundamental design of a hydrazone-based chemosensor involves covalently linking a receptor unit (the ion-binding site) to a signaling unit (a chromophore or fluorophore). mdpi.com
Receptor Unit: The hydrazone moiety itself, formed by condensing (2,4-Dimethylphenyl)hydrazine with a suitable aldehyde or ketone, acts as the receptor. The nitrogen and often a nearby oxygen or sulfur atom create a chelating pocket that can coordinate with a specific metal ion. The 2,4-dimethylphenyl group can be further functionalized to tune the sensor's electronic properties and selectivity.
Signaling Unit: This is typically an aromatic or heteroaromatic system that exhibits distinct spectroscopic properties (color or fluorescence). Examples include coumarin, naphthalimide, or other dye molecules. mdpi.comnih.gov
Linker: A spacer may connect the receptor and signaling units, influencing the communication between them.
Upon binding of a metal ion to the hydrazone receptor, the electronic properties of the entire molecule are perturbed, leading to a measurable change in the signal produced by the signaling unit. This interaction allows for the qualitative and quantitative detection of the target ion. mdpi.com
The change in the optical signal (color or fluorescence) upon ion binding is governed by several photophysical mechanisms. nih.gov
Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the signaling unit (fluorophore) may be quenched. The lone pair of electrons on the hydrazone nitrogen atom can donate an electron to the excited state of the fluorophore, a process known as PET. When a metal ion binds to the hydrazone, it lowers the energy of the nitrogen's lone pair, making this electron transfer energetically unfavorable. This inhibition of PET "turns on" the fluorescence of the signaling unit, providing a clear signal for detection. nih.govresearchgate.net
Intramolecular Charge Transfer (ICT): ICT sensors feature a molecule with an electron-donating part and an electron-accepting part, connected by a π-conjugated system. The binding of an ion to the receptor part of the molecule can enhance or alter the charge transfer from the donor to the acceptor upon photoexcitation. This change in the ICT character modifies the energy of the emitted light, resulting in a shift in the absorption or emission wavelength, often visible as a color change. nih.govnih.gov
Chelation-Enhanced Fluorescence (CHEF): Many hydrazone ligands are weakly fluorescent due to non-radiative decay pathways, such as C=N bond isomerization in the excited state. When the ligand chelates with a metal ion, a rigid, planar complex is often formed. This increased rigidity restricts vibrational and rotational motions, which closes off the non-radiative decay channels. As a result, the fluorescence quantum yield increases significantly, leading to a "turn-on" fluorescence response. mdpi.comresearchgate.net
Applications in Dye Chemistry and Pigment Synthesis
(2,4-Dimethylphenyl)hydrazine is a precursor for synthesizing hydrazone pigments, which are a significant class of organic colorants often historically miscategorized as azo dyes. mdpi.com The synthesis typically involves the reaction of the hydrazine with a compound containing an active methylene or carbonyl group.
The primary chemical reaction is the condensation of (2,4-Dimethylphenyl)hydrazine with aldehydes or ketones to form hydrazones (R₁R₂C=NNH-Ar). sciencetechindonesia.com These resulting hydrazones can be highly colored compounds themselves due to extended π-conjugation.
Alternatively, a common industrial route for producing such pigments involves a two-step process analogous to azo dye synthesis:
Diazotization: An aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). mdpi.comscielo.org.za
Coupling: The diazonium salt then acts as an electrophile and couples with an electron-rich species, such as a β-keto-amide or a pyrazolone derivative (the coupling component). semanticscholar.org
While the final product is often called an "azo" compound, solid-state and spectroscopic analyses have confirmed that many of these pigments exist predominantly in the more stable keto-hydrazone tautomeric form rather than the azo-enol form. mdpi.com The color and properties of the resulting pigment are determined by the specific aromatic structures of both the diazo component and the coupling component. The (2,4-dimethylphenyl) group from the hydrazine precursor forms one part of the final chromophoric system.
Chemical Inhibitors in Material Science Applications
Derivatives of (2,4-Dimethylphenyl)hydrazine, particularly hydrazones, are effective organic corrosion inhibitors for metals like mild steel, especially in acidic environments. bohrium.comresearchgate.net Their protective action is based on their ability to form a barrier film on the metal surface, preventing contact with corrosive agents.
The primary mechanism of corrosion inhibition by these organic compounds is adsorption onto the metal surface. mdpi.combohrium.com This adsorption process creates a passivating layer that blocks the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would otherwise occur. mdpi.com
Adsorption: The inhibitor molecules displace water molecules and other corrosive species from the metal surface. This process can occur through two main types of interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the hydrazine-derived inhibitor can become protonated, and the metal surface may carry a charge (e.g., due to adsorbed chloride ions), leading to electrostatic attraction. scielo.org.zanih.gov
Chemisorption: This involves the formation of coordinate bonds between the inhibitor and the metal. The hydrazone molecules possess multiple active sites for this interaction. The lone pair electrons on the nitrogen and other heteroatoms (like oxygen or sulfur if present in the derivative), as well as the π-electrons of the 2,4-dimethylphenyl aromatic ring, can be shared with the vacant d-orbitals of the metal atoms (e.g., iron). nih.gov This forms a strong, stable coordinate bond, leading to robust adsorption and a more effective protective film. nih.gov
The combination of these adsorption modes creates a dense, hydrophobic film on the metal. This film acts as a physical barrier, isolating the metal from the aggressive environment and significantly reducing the corrosion rate. Quantum chemical studies have been used to correlate molecular properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), with the inhibition efficiency of hydrazone derivatives, confirming that molecules with higher electron-donating ability tend to be better inhibitors. bohrium.commdpi.com
Surface Interaction Studies
The reactivity of the hydrazine group (-NHNH2) and the nature of the aromatic ring are the primary determinants of how aromatic hydrazines interact with surfaces. These interactions can range from chemisorption and the formation of self-assembled monolayers to participation in surface-catalyzed reactions.
Theoretical Framework: Adsorption and Film Formation
The interaction of aromatic hydrazines with solid surfaces is largely governed by the potential for the hydrazine moiety to form coordinate bonds with surface atoms, particularly on metals and metal oxides, or to react with surface functional groups. The phenyl ring, with its π-electron system, can also contribute to physisorption through van der Waals forces.
For this compound, the presence of two methyl groups on the phenyl ring introduces steric hindrance and alters the electron density of the aromatic system. These modifications would likely influence the orientation and packing of the molecules on a surface compared to unsubstituted phenylhydrazine.
Case Study: Phenylhydrazine Interaction with Silicon Surfaces
A notable study investigated the reaction of phenylhydrazine with a chlorine-terminated silicon (Si(111)) surface. This research demonstrated a dehydrohalogenation condensation reaction, leading to the formation of a stable Si-N bond. This process effectively functionalized the silicon surface with phenylhydrazine moieties. The reaction proceeds by the elimination of HCl, creating an oxygen-free interface. This type of covalent attachment is a key mechanism for creating robust organic monolayers on semiconductor surfaces. While this study did not use (2,4-Dimethylphenyl)hydrazine, the fundamental reaction mechanism provides a strong basis for predicting similar reactivity for its dimethyl-substituted counterpart.
Electrochemical Surface Interactions
The electrochemical behavior of phenylhydrazine and its derivatives on various electrode surfaces has been a subject of study, primarily in the context of developing electrochemical sensors. For instance, the electro-oxidation of phenylhydrazine has been investigated on nanostructured cobalt-molybdenum alloy electrodes. These studies reveal that the alloy surfaces exhibit catalytic activity towards the oxidation of phenylhydrazine, indicating a direct interaction between the molecule and the electrode surface. The efficiency of this interaction is dependent on the composition and morphology of the electrode material.
It is plausible that this compound would also exhibit electrochemical activity. The methyl groups on the phenyl ring would likely affect the oxidation potential and the adsorption characteristics on the electrode surface due to their electron-donating nature and steric bulk.
Surface Modification of Polymers
In a related application, 2,4-dinitrophenyl hydrazine has been used to modify the surface of polyacrylonitrile nanofibers. This modification introduces chelating sites for the adsorption of metal ions. This example highlights the utility of phenylhydrazine derivatives in functionalizing polymer surfaces to impart specific properties, such as metal ion binding. The hydrazine group's reactivity is key to covalently attaching the molecule to the polymer backbone. A similar approach could theoretically be employed with (2,4-Dimethylphenyl)hydrazine to create functionalized polymer surfaces, although specific research is lacking.
Data on Related Phenylhydrazine Surface Interactions
Due to the absence of direct research on this compound, the following table summarizes key findings from studies on phenylhydrazine to provide a comparative context.
| Interacting Surface | Type of Interaction | Key Findings | Potential Relevance for (2,4-Dimethylphenyl)hydrazine |
| Chlorine-terminated Si(111) | Covalent Bonding (Chemisorption) | Formation of a stable Si-N bond via dehydrohalogenation. Creates an oxygen-free functionalized surface. | Similar reactivity is expected, though steric hindrance from methyl groups might affect reaction kinetics and monolayer packing. |
| Co-Mo Alloy Electrodes | Electrocatalytic Oxidation | The alloy surface catalyzes the oxidation of phenylhydrazine. Interaction is sensitive to electrode composition. | Expected to be electrochemically active. Methyl groups may alter the oxidation potential and adsorption behavior. |
| Polyacrylonitrile Nanofibers (with 2,4-dinitrophenyl hydrazine) | Covalent Modification | Hydrazine group reacts with the polymer to introduce new functional groups for metal ion adsorption. | Demonstrates the potential for using the hydrazine moiety to functionalize polymer surfaces. |
Table 1: Summary of Surface Interaction Studies on Phenylhydrazine and a Related Derivative.
Future Research Directions for 2,4 Dimethylphenyl Hydrazine Hydrochloride Dihydrate
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of (2,4-Dimethylphenyl)hydrazine (B1361424) hydrochloride dihydrate traditionally involves the reaction of 2,4-dimethylphenyl with hydrazine (B178648) hydrate (B1144303) under acidic conditions, followed by hydrochloride salt formation and crystallization smolecule.com. Future research should focus on developing more efficient, selective, and environmentally benign synthetic routes.
Catalytic Systems: Exploring novel catalytic systems, particularly those involved in C-N bond formation, could significantly improve yields and reduce reaction times. Recent advancements in homogeneous recyclable catalytic systems, including transition metal catalysis (e.g., rhodium, palladium, copper) and organocatalysis, offer promising avenues for more sustainable hydrazine derivative synthesis d-nb.inforsc.org. For instance, light-mediated catalytic approaches for the synthesis of arylhydrazines from aryl halides and Boc-protected hydrazine have been reported, suggesting potential for similar applications with (2,4-Dimethylphenyl)hydrazine rsc.org.
Green Chemistry Principles: The integration of green chemistry principles, such as solvent-free conditions, the use of benign solvents like water or glycerol, and ultrasound irradiation, can lead to more eco-friendly and energy-efficient synthetic processes for hydrazine derivatives rsc.orgnih.govresearchgate.netrsc.org. For example, ultrasound-accelerated synthesis of hydrazine carboxamides in water-glycerol systems has shown to be faster and more productive than conventional methods nih.gov.
Flow Chemistry: Continuous flow synthesis presents a significant opportunity for optimizing the production of hydrazine derivatives. Flow chemistry offers advantages such as enhanced heat transfer, improved mixing, precise reaction time control, and the ability to conduct multistep reactions in a single, continuous sequence, leading to safer and more environmentally friendly processes rsc.orgnih.govuc.pt. This approach can enable large-scale and late-stage functionalization of hydrazine derivatives, providing access to pharmacologically relevant compounds rsc.org.
Development of Advanced Derivatization Strategies for Complex Molecules
(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate's reactivity with carbonyl compounds to form hydrazones is a cornerstone of its synthetic utility smolecule.com. Future research can expand on this by developing advanced derivatization strategies to synthesize more complex and functionally diverse molecules.
Complex Hydrazone Scaffolds: Research can focus on synthesizing novel hydrazones with complex aromatic aldehydes and ketones to create compounds with tailored biological or chemosensory properties researchgate.netumt.edu.pk. Hydrazone derivatives are known for their diverse biological activities, including antifungal, anticonvulsant, antibacterial, and anticancer properties researchgate.netmdpi.com.
Multi-component Reactions (MCRs): Leveraging multicomponent reactions involving (2,4-Dimethylphenyl)hydrazine can facilitate the one-pot synthesis of highly functionalized, drug-like compounds, aligning with principles of sustainability and atom economy researchgate.net.
Targeted Derivatization for Specific Applications: Developing derivatization strategies specifically aimed at introducing chromophores, fluorophores, or ammonia (B1221849) nitrogen fragments can enhance the analytical performance of derived compounds in techniques like HPLC-UV, HPLC-FLD, and HPLC-MS, particularly for detecting trace analytes in complex biological samples nih.gov.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A comprehensive understanding of the reaction mechanisms involving this compound is crucial for rational design and optimization of synthetic processes.
Advanced Spectroscopic Techniques: Utilizing advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS, particularly EIMS) can provide detailed insights into the structural elucidation and reaction intermediates of new derivatives smolecule.comresearchgate.netidsi.md. X-ray diffraction can also be employed for precise structural confirmation of crystalline products idsi.md.
Computational Chemistry: Density Functional Theory (DFT) calculations and other quantum chemical methods can be employed to investigate reaction pathways, energy barriers, transition states, and the electronic properties of (2,4-Dimethylphenyl)hydrazine and its derivatives ucl.ac.ukmdpi.comnih.govresearchgate.net. This can help predict reactivity, optimize reaction conditions, and understand the fate of hydrazine derivatives in various environments ucl.ac.uknih.govmdpi.com. For instance, computational studies have elucidated the mechanisms of hydrazine oxidation and decomposition on metal surfaces and with reactive species like ozone and hydroxyl radicals ucl.ac.ukmdpi.comnih.govresearchgate.netmdpi.com.
Expansion of Applications in Green Chemical Synthesis and Sustainable Technologies
Given the increasing emphasis on sustainable chemistry, future research can focus on expanding the role of this compound in green chemical synthesis and sustainable technologies.
Green Synthesis Reagents: Investigating its use as a component in reactions under mild conditions, such as solvent-free or aqueous media, can contribute to greener synthetic routes nih.govresearchgate.net. Its role in catalytic transfer hydrogenation processes using sustainable reductants like hydrazine hydrate itself, especially with recyclable catalytic systems, could be further explored d-nb.info.
Waste Minimization and Resource Efficiency: Research into synthetic pathways that minimize waste generation and maximize atom economy will be crucial. This includes exploring its application in multicomponent reactions that inherently reduce byproducts and resource consumption researchgate.net.
Development of Biodegradable Derivatives: Exploring the synthesis of derivatives that are more environmentally friendly and readily biodegradable could address concerns related to the environmental impact of chemical products.
Chemosensor Applications: Continuing the development of (2,4-Dimethylphenyl)hydrazine-based chemosensors for detecting various analytes, including metal ions or organic compounds, aligns with sustainable analytical technologies, particularly for environmental monitoring researchgate.netumt.edu.pkresearchgate.net.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant future direction for its research and application.
Enhanced Reaction Control and Safety: Flow reactors provide superior control over reaction parameters, enabling the safe handling of potentially hazardous intermediates and reactions that are difficult to manage in batch processes rsc.orgnih.gov. This can be particularly beneficial for optimizing reactions involving hydrazine derivatives.
High-Throughput Experimentation: Automated synthesis platforms combined with flow chemistry allow for rapid screening and optimization of reaction conditions, leading to faster development of new synthetic routes and products rsc.orgnih.govuc.pt. This can accelerate the discovery and optimization of processes involving (2,4-Dimethylphenyl)hydrazine.
Scale-Up and Industrial Applications: The scalability of flow chemistry makes it highly attractive for industrial production. Research could focus on developing continuous flow processes for the large-scale synthesis of this compound itself or its key derivatives, moving from laboratory-scale batch processes to more efficient and sustainable continuous manufacturing rsc.orgnih.govuc.pt. Examples include the flow synthesis of pyrazole (B372694) derivatives and indole (B1671886) cores using hydrazine derivatives uc.ptmdpi.com.
By pursuing these research directions, the chemical community can broaden the applicability of this compound, develop more sustainable synthetic methodologies, and gain deeper scientific insights into its chemical behavior.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate?
- Methodological Answer : The compound is typically synthesized via the reaction of 2,4-dimethylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction mixture is stirred under controlled temperature (20–40°C) for 12–24 hours, followed by crystallization in aqueous HCl. Purification involves recrystallization from ethanol/water mixtures to isolate the dihydrate form. Yield optimization may require adjusting stoichiometric ratios or reaction time .
Q. Which spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) to resolve aromatic proton signals (δ 6.8–7.2 ppm) and hydrazine NH peaks (δ 8.5–9.5 ppm).
- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1 for the anhydrous form).
- Reference NIOSH Method 3518 for validation .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation.
- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (GHS Category 3) and skin irritation risks.
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodological Answer :
- Solvent Optimization : Replace water with ethanol or THF to enhance hydrazine solubility.
- Catalytic Additives : Introduce 1–2 mol% p-toluenesulfonic acid to accelerate imine formation.
- Continuous Flow Systems : Implement microreactors for better temperature control and reduced side reactions (e.g., oxidation).
- Post-Synthesis Analysis : Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) to quantify purity (>98%) .
Q. How do structural modifications (e.g., halogenation) impact biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 2,4-dichloro or trifluoromethyl derivatives) and screen against microbial models (e.g., E. coli or S. aureus).
- Mechanistic Insight : Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation, as observed in related hydrazines .
- Data Interpretation : Use dose-response curves (IC50) and molecular docking to correlate substituent effects with target binding (e.g., enzyme active sites) .
Q. How to resolve contradictions in reported cytotoxicity data?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and exposure times (24–72 hours).
- Purity Verification : Cross-check via elemental analysis (C, H, N ±0.3%) and XRD to rule out polymorphic interference.
- Meta-Analysis : Compare studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent residues) .
Q. What computational methods predict reactivity in hydrazine derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electrophilic aromatic substitution pathways.
- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to predict hydrolysis rates.
- SAR Modeling : Train QSAR models using PubChem bioactivity data (e.g., pMIC values for antimicrobial analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
